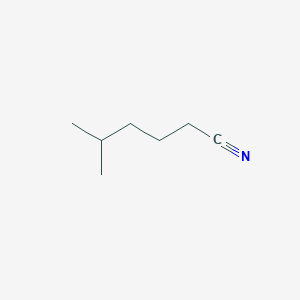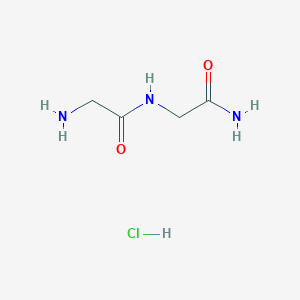
Chlorhydrate de Gly-Gly amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrochloride is a useful research compound. Its molecular formula is C4H10ClN3O2 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
The exact mass of the compound 2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524128. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en protéomique
Le chlorhydrate de Gly-Gly amide est utilisé dans la recherche en protéomique en raison de son rôle de brique élémentaire dans la synthèse des peptides . Il est particulièrement utile pour l’étude de la structure et de la fonction des protéines, ainsi que pour l’identification de nouveaux peptides et protéines.
Essais biochimiques
En tant que composé biochimique, ce composé est utilisé dans divers essais pour étudier la cinétique enzymatique et d’autres voies biochimiques . Sa stabilité et sa réactivité en font un réactif précieux dans ces contextes.
Culture cellulaire
En culture cellulaire, le this compound sert de tampon avec un pKa proche du pH physiologique, ce qui est essentiel pour maintenir l’environnement approprié à la croissance et à l’expérimentation cellulaires .
Développement de médicaments
Ce composé est un précurseur dans la synthèse du glycinamide ribonucléotide, un intermédiaire dans la biosynthèse de novo des purines . Cette voie est souvent ciblée dans le développement de médicaments anticancéreux et immunosuppresseurs.
Science des matériaux
En science des matériaux, le this compound peut être utilisé pour modifier les surfaces, en particulier dans la création de monocouches auto-assemblées sur des substrats, qui sont essentielles pour développer des biosenseurs et d’autres applications de nanotechnologie .
Ligand pour les métaux de transition
Les dérivés de glycinamide, y compris le this compound, agissent comme des ligands pour les métaux de transition, ce qui est important dans le domaine de la chimie de coordination . Cette application est importante pour la catalyse et la synthèse de composés métallo-organiques complexes.
Synthèse peptidique
C’est un réactif clé dans la synthèse peptidique en phase solide, où il est utilisé pour allonger les chaînes peptidiques de manière contrôlée . Cette technique est fondamentale dans la synthèse de peptides à des fins thérapeutiques.
Chimie analytique
Enfin, en chimie analytique, le this compound est utilisé comme composé standard ou de référence en chromatographie et en spectrométrie de masse pour aider à identifier et à quantifier d’autres substances .
Mécanisme D'action
Target of Action
Gly-Gly amide hydrochloride, also known as Glycinamide, is a compound that primarily targets proteins in proteomics research . It interacts with these proteins through their amine nitrogen and amide oxygen .
Mode of Action
The compound’s interaction with its targets involves the polarization of the amide oxygen due to its binding to the Zr(IV) ion and the intramolecular attack of the Ser hydroxyl group on the amide carbonyl carbon . This interaction leads to significant acceleration in the hydrolysis of glycylserine (Gly-Ser) and glycylglycine (Gly-Gly) .
Biochemical Pathways
Gly-Gly amide hydrochloride affects a wide range of metabolic processes. It is used in the synthesis of glycineamide ribonucleotide, an intermediate in de novo purine biosynthesis . This compound plays a crucial role in various metabolic pathways, including the generation of glutathione, creatine, purines, and heme .
Pharmacokinetics
It is known that the compound has a pka near the physiological ph (820 at 20°C), making it useful in cell culture work . Its ΔpKa/°C is -0.029 and it has a solubility in water at 0 °C of 6.4 M , which may impact its bioavailability.
Result of Action
It is known that the compound can suppress the aggregation of proteins in saturated protein solutions, increasing the probability of protein crystal formation .
Action Environment
The action of Gly-Gly amide hydrochloride is influenced by environmental factors such as pH, concentration, and temperature . For instance, the solution structure of the compound was found to be highly dependent on these factors . A 2.0 mM solution of the compound was found to be fully stable under hydrolytic conditions (pD 5.4 and 60 °C) both in the presence and in the absence of the dipeptides .
Propriétés
IUPAC Name |
2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2.ClH/c5-1-4(9)7-2-3(6)8;/h1-2,5H2,(H2,6,8)(H,7,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYOALCNQWIADB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601829 |
Source


|
| Record name | Glycylglycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16438-42-9 |
Source


|
| Record name | 16438-42-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycylglycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



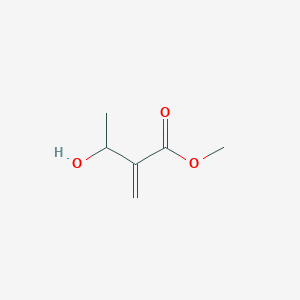

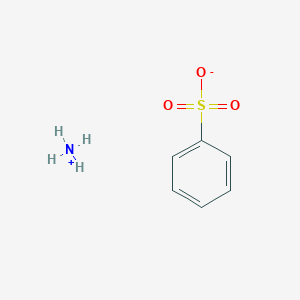
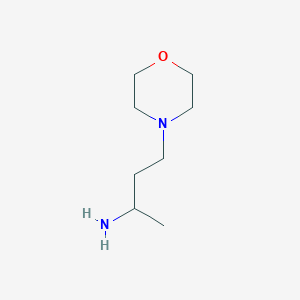



![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)

![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)
